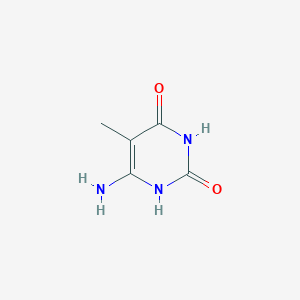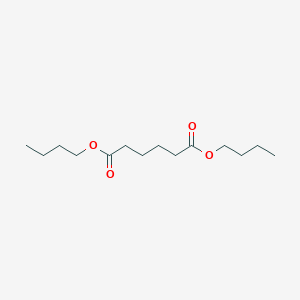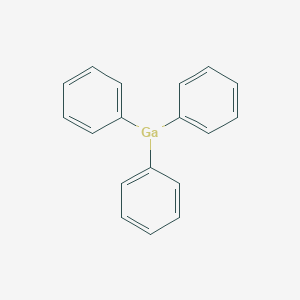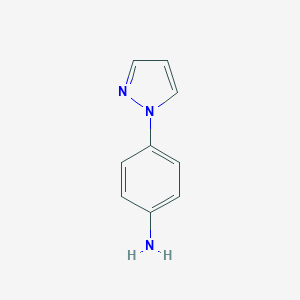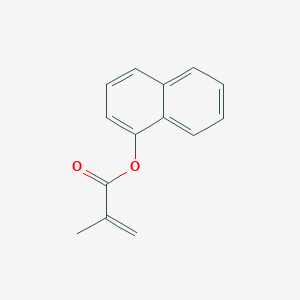![molecular formula C15H29NO2 B094566 6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol CAS No. 16498-05-8](/img/structure/B94566.png)
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol is an organic compound with the molecular formula C15H29NO2 and a molecular weight of 255.396 g/mol This compound is characterized by the presence of a hexynol backbone with additional functional groups, including a diisopropylamino group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol typically involves multiple steps. One common method includes the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group through a reaction between an appropriate alkyne precursor and a base.
Hydroxylation: The alkyne is then hydroxylated to introduce the hydroxyl group at the desired position.
Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction using an appropriate ethoxy precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The diisopropylamino and ethoxy groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hexyn-3-ol: A simpler analog without the diisopropylamino and ethoxy groups.
3-Methyl-4-hexyn-3-ol: Similar structure but lacks the diisopropylamino and ethoxy groups.
Uniqueness
6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol is unique due to the presence of both the diisopropylamino and ethoxy groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
16498-05-8 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
6-[2-[di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C15H29NO2/c1-7-15(6,17)9-8-11-18-12-10-16(13(2)3)14(4)5/h13-14,17H,7,10-12H2,1-6H3 |
InChI Key |
IQMQEMUEZMXKRR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Canonical SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Synonyms |
4-Hexyn-3-ol, 3-methyl-6-[2-(diisopropylamino)ethoxy]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


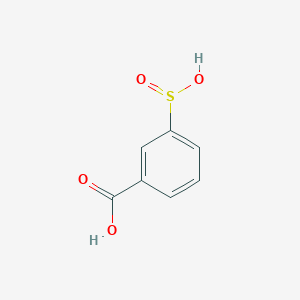
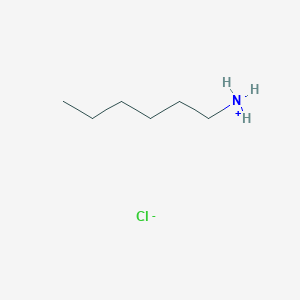
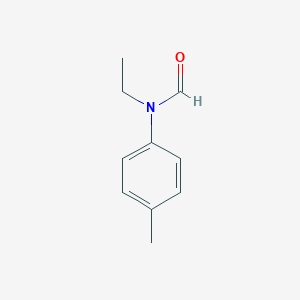
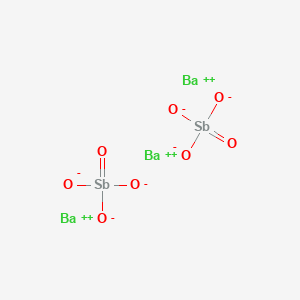
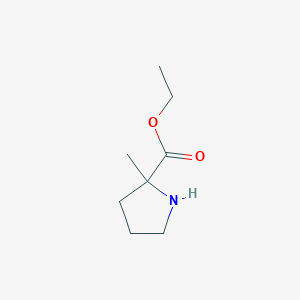
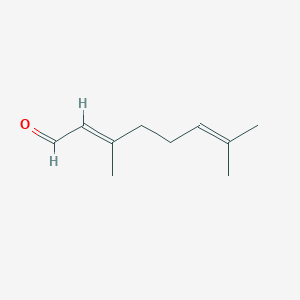
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
